REACTION_CXSMILES
|
[F:1][C:2]([F:15])([F:14])[C:3]([N:5]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH2:7][CH2:6]1)=[O:4].S(Cl)(Cl)=O.[Cl:20][S:21](O)(=[O:23])=[O:22]>>[F:15][C:2]([F:1])([F:14])[C:3]([N:5]1[C:13]2[C:8](=[CH:9][C:10]([S:21]([Cl:20])(=[O:23])=[O:22])=[CH:11][CH:12]=2)[CH2:7][CH2:6]1)=[O:4]
|
Name
|
|
Quantity
|
21.5 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)N1CCC2=CC=CC=C12)(F)F
|
Name
|
|
Quantity
|
65.59 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
13.28 mL
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
|
Name
|
ice
|
Quantity
|
3 L
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 50 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
CUSTOM
|
Details
|
vacuum dried
|
Reaction Time |
50 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)N1CCC2=CC(=CC=C12)S(=O)(=O)Cl)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |